Cas no 90-16-4 (1,2,3-Benzotriazin-4(3H)-one)

1,2,3-Benzotriazin-4(3H)-one structure
1,2,3-Benzotriazin-4(3H)-one structure
상품 이름:1,2,3-Benzotriazin-4(3H)-one
CAS 번호:90-16-4
MF:C7H5N3O
메가와트:147.134100675583
MDL:MFCD00052387
CID:81754
PubChem ID:135408793

1,2,3-Benzotriazin-4(3H)-one 화학적 및 물리적 성질

이름 및 식별자

    • 1,2,3-Benzotriazin-4(3H)one
    • Benzo-1,2,3-triazin-4(3H)-one
    • BenzotriazinHone
    • 4-Ketobenzo-1,2,3(3H)-triazine
    • 3,4-Dihydro-4-oxo-1,2,3-benzotriazine
    • 1,2,3-Benzotriazine-4(3H)-One
    • 1,2,3-Benzotriazin-4(1H)-one
    • 1,2,3-Benzotriazin-4(3H)-one
    • 1H-1,2,3-benzotriazin-4-one
    • 4-Ketobenztriazine
    • 4-Ketobenzotriazine
    • 4-Ketobenz-1,2,3-triazine
    • Benzazimidone
    • NSC 13563
    • NSC 20121
    • Benzazimide
    • 1,2,3-Benzotriazin-4-ol
    • Benzoketotriazine
    • Benzo[d][1,2,3]triazin-4(3H)-one
    • USAF MA-2
    • 3H-1,2,3-Benzotriazin-4-one
    • benzotriazinone
    • 1,2,3-Benzotriazin-4-one
    • 3,4-Dihydro-1,2,3-benzotriazin-4-one
    • 1,2,3-Benzotriazine-4(
    • 1,2,3-Benzotriazin-4(1H)-one (7CI, 9CI)
    • 1,4-Dihydro-1,2,3-benzotriazin-4-one
    • 1H-Benzo[d][1,2,3]triazin-4-one
    • MDL: MFCD00052387
    • 인치: 1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
    • InChIKey: DMSSTTLDFWKBSX-UHFFFAOYSA-N
    • 미소: O=C1C2C(=CC=CC=2)NN=N1
    • BRN: 124996

계산된 속성

  • 정밀분자량: 147.04300
  • 동위원소 질량: 147.043
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 202
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 토폴로지 분자 극성 표면적: 53.8
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 색과 성상: 연황색 분말
  • 밀도: 1.47
  • 융해점: 216-218 °C (lit.)
  • 비등점: 282 ºC
  • 플래시 포인트: 125 ºC
  • 굴절률: 1.5500 (estimate)
  • 용해도: Soluble in most organic solvents.
  • PSA: 58.64000
  • LogP: 0.31810

1,2,3-Benzotriazin-4(3H)-one 보안 정보

1,2,3-Benzotriazin-4(3H)-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B206930-100000mg
1,2,3-Benzotriazin-4(3H)-one
90-16-4
100g
$ 907.00 2023-04-19
Enamine
EN300-06440-1.0g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
1g
$26.0 2023-05-03
Enamine
EN300-06440-0.05g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
0.05g
$19.0 2023-10-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155481-25g
1,2,3-Benzotriazin-4(3H)-one
90-16-4 >98.0%(HPLC)
25g
¥467.90 2023-09-03
TRC
B206930-10g
1,2,3-Benzotriazin-4(3H)-one
90-16-4
10g
$ 120.00 2022-06-07
Enamine
EN300-06440-0.5g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
0.5g
$21.0 2023-10-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
K0003-5G
3,4-Dihydro-4-oxo-1,2,3-benzotriazine
90-16-4 >98.0%(T)(HPLC)
5g
¥120.00 2024-04-15
eNovation Chemicals LLC
D758809-100g
Benzo[d][1,2,3]triazin-4(3H)-one
90-16-4 98%
100g
$225 2024-06-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
K0003-25G
3,4-Dihydro-4-oxo-1,2,3-benzotriazine
90-16-4 >98.0%(T)(HPLC)
25g
¥360.00 2024-04-15
Fluorochem
018763-5g
4-Ketobenztriazine
90-16-4 95%
5g
£18.00 2022-03-01

1,2,3-Benzotriazin-4(3H)-one 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
참조
Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors
El Rayes, Samir M. ; Ali, Ibrahim A. I.; Fathalla, Walid; Mahmoud, Mostafa A. A., ACS Omega, 2020, 5(12), 6781-6791

합성 방법 2

반응 조건
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 h, rt
참조
Catalyst-free oxidative N-N coupling for the synthesis of 1,2,3-triazole compounds with tBuONO
Cai, Yue-Ming; Zhang, Xin; An, Cui; Yang, Ye-Fei; Liu, Wei; et al, Organic Chemistry Frontiers, 2019, 6(9), 1481-1484

합성 방법 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, 0 °C; 15 min, pH 8
참조
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita
Chen, Xiulei ; Zhou, Zhen; Li, Zhong; Xu, Xiaoyong, Phosphorus, 2020, 195(3), 194-200

합성 방법 4

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Solvents: Dimethylformamide ;  40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 10, 0 °C; 15 min, 0 °C
1.4 Reagents: Hydrogen ion ;  30 min, pH 2, 0 °C
참조
Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita
Wang, Gaolei; Chen, Xiulei; Deng, Yayun; Li, Zhong; Xu, Xiaoyong, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

합성 방법 5

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, 0 °C; 15 min, 0 °C
참조
Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognita
Chen, Xiulei; Jia, Haowu; Li, Zhong; Xu, Xiaoyong, Chinese Chemical Letters, 2019, 30(6), 1207-1213

합성 방법 6

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  0 °C; 30 min, pH 7 - 8, 0 °C
참조
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita
Chang, Yaning; Zhang, Jingwei; Chen, Xiulei; Li, Zhong; Xu, Xiaoyong, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2641-2644

합성 방법 7

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
참조
Design, synthesis and nematicidal activities of trifluorobutene hydroxamic acid derivatives against Meloidogyne incognita
Chen, Diancong; Yang, Haiping; Li, Zhong; Maienfisch, Peter; Xu, Xiaoyong, Journal of Molecular Structure, 2022, 1264,

합성 방법 8

반응 조건
참조
Preparation of oligonucleotides containing dAICA using an unexpected side-reaction observed on a protected derivative of 2-aza-2'-deoxyinosine
Fernandez-Forner, Dolors; Eritja, Ramon; Bardella, Francesc; Ruiz-Perez, Catalina; Solans, Xavier; et al, Tetrahedron, 1991, 47(42), 8917-30

합성 방법 9

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  cooled; 1 h, cooled
1.2 Reagents: Sodium hydroxide ;  pH 7 - 8
참조
Synthesis, antibacterial, and antiviral activities of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moiety
Zhang, Ju-Ping; Li, Qin; Zhang, Cheng; Li, Pu; Chen, Li-Juan; et al, Chemical Papers, 2018, 72(9), 2193-2202

합성 방법 10

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Solvents: Dimethylformamide ;  40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 10; 15 min
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2; 30 min
참조
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognita
Zhang, Ruifeng; Guo, Wei; Wang, Gaolei; Chen, Xiulei; Li, Zhong; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(17),

합성 방법 11

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  Nitrite (polymer-supported) Solvents: Methanol ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
참조
One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts
McGrory, Rochelle; Faggyas, Reka J.; Sutherland, Andrew, Organic & Biomolecular Chemistry, 2021, 19(27), 6127-6140

합성 방법 12

반응 조건
1.1 Reagents: Trifluoroacetic acid ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles
Lai, Zhencheng; Wang, Chaorong; Li, Jiaming; Cui, Sunliang, Organic Letters, 2020, 22(5), 2017-2021

합성 방법 13

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Water ,  Oxygen ,  Ceric ammonium nitrate Solvents: Acetonitrile ;  16 h, rt
참조
Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature
Zhou, Yao ; Wang, Ya; Lou, Yixian; Song, Qiuling, Organic Letters, 2018, 20(20), 6494-6497

합성 방법 14

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Dimethylformamide ,  Water ;  40 min, 0 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 pH 2.0
참조
Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors
Zhang, Fan; Wu, Dang; Wang, Gao-Lei; Hou, Shuang; Ping, Ou-Yang; et al, Chinese Chemical Letters, 2017, 28(5), 1044-1048

합성 방법 15

반응 조건
1.1 Reagents: Iodine ,  Sodium nitrite Solvents: Acetonitrile ;  rt; 3 h, 80 °C
참조
NaNO2/I2 as an alternative reagent for the synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides
Barak, Dinesh S.; Mukhopadhyay, Sushobhan; Dahatonde, Dipak J.; Batra, Sanjay, Tetrahedron Letters, 2019, 60(3), 248-251

합성 방법 16

반응 조건
참조
Product subclass 1: 1,2,3-triazines and phosphorus analogues
Doepp, H.; Doepp, D., Science of Synthesis, 2004, 17, 223-355

1,2,3-Benzotriazin-4(3H)-one Raw materials

1,2,3-Benzotriazin-4(3H)-one Preparation Products

1,2,3-Benzotriazin-4(3H)-one 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:90-16-4)1,2,3-Benzotriazin-4(3H)-one
A843459
순결:99%
재다:100g
가격 ($):202.0